molecular formula C20H21F3N2O B10975964 1-(4-Phenylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(4-Phenylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B10975964
M. Wt: 362.4 g/mol
InChI Key: XSHFCXVCWFVGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 4-phenylcyclohexylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA include other urea derivatives with different substituents on the phenyl and cyclohexyl rings. Examples include:

  • N-(4-METHYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA
  • N-(4-PHENYLCYCLOHEXYL)-N’-[3-(METHYL)PHENYL]UREA

Uniqueness

The uniqueness of N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA lies in its specific combination of substituents, which can impart distinct chemical and physical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C20H21F3N2O

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-phenylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H21F3N2O/c21-20(22,23)16-7-4-8-18(13-16)25-19(26)24-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-8,13,15,17H,9-12H2,(H2,24,25,26)

InChI Key

XSHFCXVCWFVGOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.